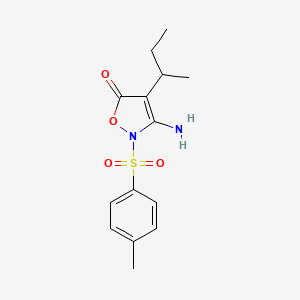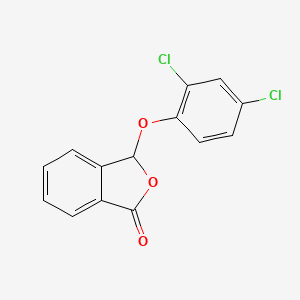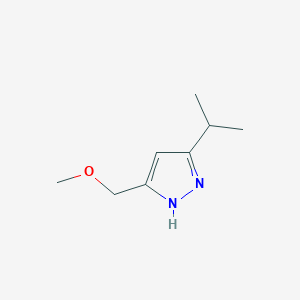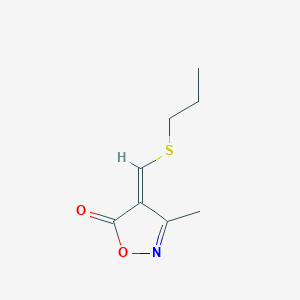
4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one is a complex organic compound that features a benzylidene group attached to an oxazol-5(4H)-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3,4-bis(benzyloxy)benzaldehyde with 2-phenyloxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the benzylidene ring.
Applications De Recherche Scientifique
4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes or receptors, leading to modulation of biological pathways. The oxazol-5(4H)-one ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: A precursor in the synthesis of the target compound.
2-Phenyloxazol-5(4H)-one: Another precursor used in the synthesis.
Uniqueness
4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one is unique due to the combination of the benzylidene and oxazol-5(4H)-one moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Propriétés
Numéro CAS |
15342-57-1 |
|---|---|
Formule moléculaire |
C30H23NO4 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(4E)-4-[[3,4-bis(phenylmethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C30H23NO4/c32-30-26(31-29(35-30)25-14-8-3-9-15-25)18-24-16-17-27(33-20-22-10-4-1-5-11-22)28(19-24)34-21-23-12-6-2-7-13-23/h1-19H,20-21H2/b26-18+ |
Clé InChI |
NIEPOSGFJWLXAW-NLRVBDNBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)

![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)




![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
